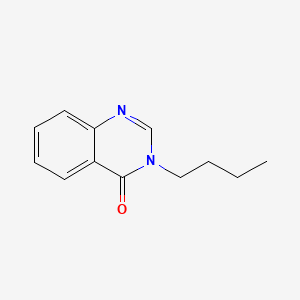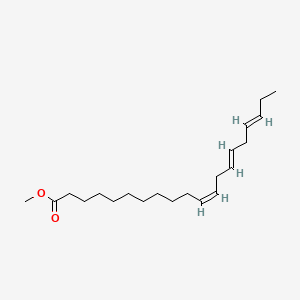
methyl (11Z,14E,17E)-icosa-11,14,17-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (11Z,14E,17E)-icosa-11,14,17-trienoate: is an ester derivative of icosatrienoic acid. It is a long-chain polyunsaturated fatty acid ester that is often studied for its potential biological and chemical properties. This compound is characterized by its three conjugated double bonds located at the 11th, 14th, and 17th positions of the icosa chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: The most common method for preparing methyl (11Z,14E,17E)-icosa-11,14,17-trienoate is through the esterification of icosatrienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of triglycerides containing icosatrienoic acid with methanol, using a base catalyst like sodium methoxide. This method is often used in industrial settings due to its efficiency and scalability.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification or transesterification processes. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl (11Z,14E,17E)-icosa-11,14,17-trienoate can undergo oxidation reactions, particularly at the double bonds. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to its saturated form using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of methyl icosanoate.
Substitution: Formation of amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its role in cell membrane structure and function.
- Studied for its potential anti-inflammatory and antioxidant properties.
Medicine:
- Explored for its potential therapeutic effects in treating inflammatory diseases.
- Investigated for its role in lipid metabolism and cardiovascular health.
Industry:
- Used in the production of specialty chemicals and materials.
- Studied for its potential use in bio-based lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of methyl (11Z,14E,17E)-icosa-11,14,17-trienoate involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, affecting their fluidity and function. It can also act as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive metabolites that exert various biological effects.
Comparación Con Compuestos Similares
Methyl (5Z,8Z,11Z,14E,17Z)-icosa-5,8,11,14,17-pentaenoate: Another polyunsaturated fatty acid ester with five double bonds.
Methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: A shorter chain polyunsaturated fatty acid ester with three double bonds.
Uniqueness:
- Methyl (11Z,14E,17E)-icosa-11,14,17-trienoate is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties.
- Its specific double bond configuration makes it a valuable compound for studying the effects of polyunsaturated fatty acids on biological systems.
Propiedades
Fórmula molecular |
C21H36O2 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
methyl (11Z,14E,17E)-icosa-11,14,17-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10- |
Clave InChI |
XQAVRBUXEPJVRC-GVNKBMKVSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C\CCCCCCCCCC(=O)OC |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


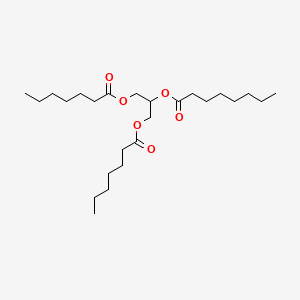
![Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13853170.png)
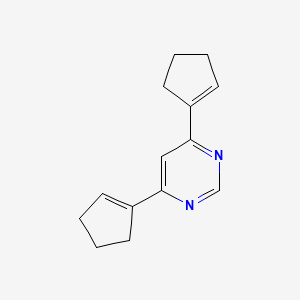
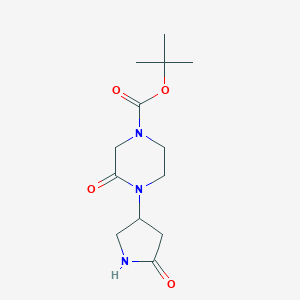
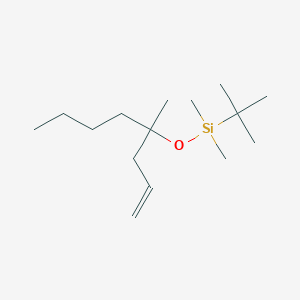
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
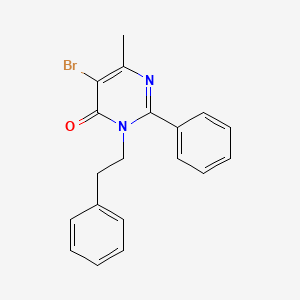
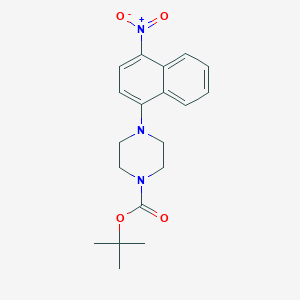
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
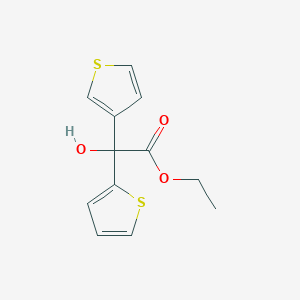
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
